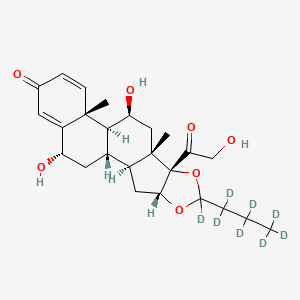

6alpha-Methyl Hydrocortisone-d4 21-Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto 6 es un compuesto químico hipotético que se utiliza a menudo en entornos académicos y de investigación para ilustrar diversos principios y reacciones químicas. Sirve como un modelo versátil para estudiar rutas sintéticas, mecanismos de reacción y aplicaciones en diferentes campos científicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del compuesto 6 se puede lograr a través de varios métodos, dependiendo de la pureza y el rendimiento deseados. Una ruta sintética común implica la reacción de un alcohol primario con un compuesto halogenado en condiciones ácidas. Por ejemplo, la reacción de etanol con cloruro de hidrógeno en presencia de cloruro de zinc como catalizador puede producir el compuesto 6.

Métodos de producción industrial

En un entorno industrial, el compuesto 6 se puede producir utilizando un reactor de flujo continuo para garantizar una calidad constante y un alto rendimiento. El proceso generalmente implica la hidrogenación catalítica de un alqueno en presencia de un catalizador metálico como el paladio o el platino. La reacción se lleva a cabo bajo alta presión y temperatura para maximizar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

El compuesto 6 experimenta varias reacciones químicas, que incluyen:

Oxidación: Cuando se expone a agentes oxidantes fuertes como el permanganato de potasio, el compuesto 6 se puede oxidar para formar una cetona o un aldehído correspondiente.

Reducción: Utilizando agentes reductores como el hidruro de litio y aluminio, el compuesto 6 se puede reducir para formar un alcohol primario.

Sustitución: En presencia de un nucleófilo, el compuesto 6 puede sufrir reacciones de sustitución nucleofílica para formar diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio (KMnO4) en un medio ácido.

Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.

Sustitución: Hidróxido de sodio (NaOH) en solución acuosa.

Principales productos formados

Oxidación: Cetonas o aldehídos.

Reducción: Alcoholes primarios.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El compuesto 6 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de reacción y la cinética.

Biología: Se emplea en ensayos bioquímicos para investigar la actividad enzimática y las vías metabólicas.

Medicina: Sirve como precursor para la síntesis de compuestos farmacéuticos.

Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del compuesto 6 implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Por ejemplo, en un contexto bioquímico, el compuesto 6 puede actuar como sustrato para una enzima, sufriendo una transformación catalítica para producir un producto biológicamente activo. Las vías involucradas típicamente incluyen la unión al sitio activo de la enzima, seguido de una serie de transformaciones químicas que conducen al producto final.

Comparación Con Compuestos Similares

Compuestos similares

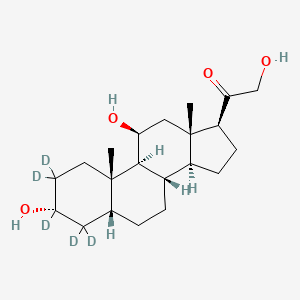

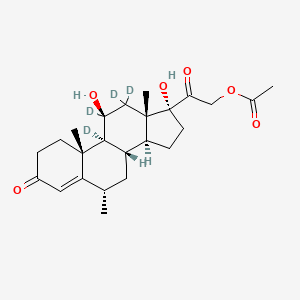

Compuesto 7: Similar en estructura pero con un grupo funcional adicional, lo que lo hace más reactivo en ciertas condiciones.

Compuesto 8: Comparte un esqueleto similar pero difiere en la posición de los sustituyentes, afectando sus propiedades químicas.

Compuesto 9: Un isómero estructural del compuesto 6, que exhibe diferentes características físicas y químicas.

Unicidad del compuesto 6

El compuesto 6 es único debido a su reactividad y estabilidad equilibradas, lo que lo convierte en un candidato ideal para diversas reacciones químicas y aplicaciones. Su versatilidad le permite utilizarse en múltiples disciplinas científicas, desde la investigación básica hasta las aplicaciones industriales.

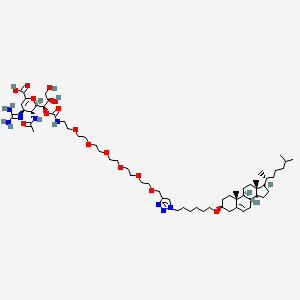

Propiedades

Fórmula molecular |

C24H34O6 |

|---|---|

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

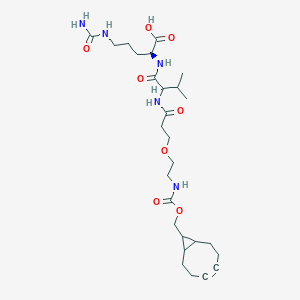

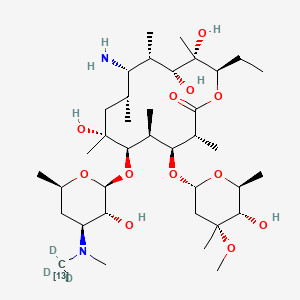

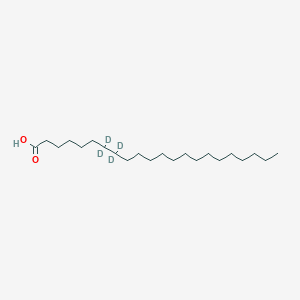

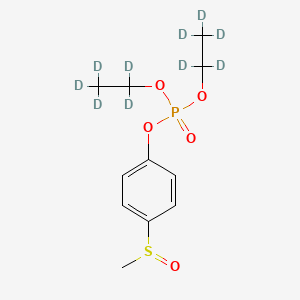

[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,13,16-17,19,21,27,29H,5-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1/i11D2,19D,21D |

Clave InChI |

ZWEFPCOQVDIOJD-KWORZLISSA-N |

SMILES isomérico |

[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |

SMILES canónico |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.